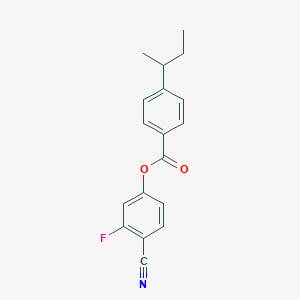
4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate is an organic compound with a unique structure that includes a cyano group, a fluorine atom, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate typically involves the esterification of 4-cyano-3-fluorophenol with 4-(butan-2-yl)benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The benzylic position can be oxidized to form ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Substitution: Amides or thioethers.
Hydrolysis: 4-Cyano-3-fluorophenol and 4-(butan-2-yl)benzoic acid.
Oxidation: Benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Analytical Chemistry: It can serve as a reference compound in chromatographic and spectroscopic analyses.
Mecanismo De Acción
The mechanism of action of 4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluorine groups can enhance binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate: This compound has a similar structure but with a cyclohexyl group instead of a butyl group.
4-Cyano-3-fluorophenyl 4-pentylbenzoate: This compound differs by having a pentyl group instead of a butyl group.
Uniqueness
4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate is unique due to the presence of the butan-2-yl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged in designing materials or drugs with specific desired properties.
Propiedades
Número CAS |
143995-50-0 |
|---|---|
Fórmula molecular |
C18H16FNO2 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(4-cyano-3-fluorophenyl) 4-butan-2-ylbenzoate |
InChI |
InChI=1S/C18H16FNO2/c1-3-12(2)13-4-6-14(7-5-13)18(21)22-16-9-8-15(11-20)17(19)10-16/h4-10,12H,3H2,1-2H3 |
Clave InChI |
VLNJHORXGWWCHB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



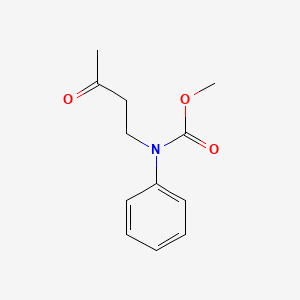
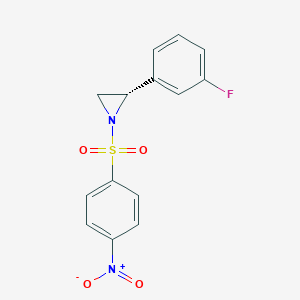
![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)
![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
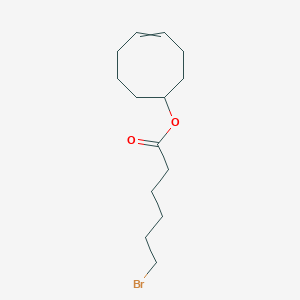
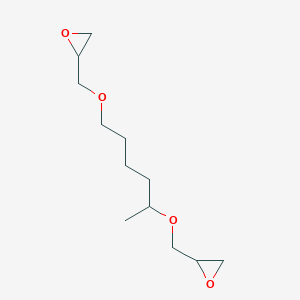
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)

![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)

![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
